3-Picrylamino-1,2,4-triazole
Overview
Description
Preparation Methods
The synthesis of 3-Picrylamino-1,2,4-triazole involves the reaction of picryl chloride with 3-amino-1,2,4-triazole. The process begins with the conversion of picric acid to picryl chloride. This is achieved by combining picric acid with pyridine to form the pyridinium salt, which is then dissolved in N,N-dimethylformamide (DMF) and reacted with phosphorous oxychloride at 50°C. The resulting picryl chloride is then reacted with 3-amino-1,2,4-triazole in DMF at 100°C for 4-5 hours, followed by quenching with water to yield this compound .
Chemical Reactions Analysis
3-Picrylamino-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine.
Common reagents used in these reactions include hydrazine, phosphorous oxychloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Picrylamino-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazole derivatives and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Due to its thermal stability and insensitivity to impact, it is used in the production of explosives and propellants
Mechanism of Action
The mechanism of action of 3-Picrylamino-1,2,4-triazole involves its interaction with various molecular targets. The compound’s electron-rich triazole ring allows it to bind with biomacromolecules through pi-pi interactions, hydrogen bonds, and ion-dipole bonds. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-Picrylamino-1,2,4-triazole is unique due to its high thermal stability and insensitivity to mechanical stimuli. Similar compounds include:
3-Amino-5-picrylamino-1,2,4-triazole (APATO): Another triazole derivative with similar properties but different reactivity.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit different chemical properties and reactivity
Properties
IUPAC Name |
N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXQEVVGPQRIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171252 | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-12-9 | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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